5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidinamine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloropyrimidine-2-amine with N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to act as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and leading to the inhibition of cellular respiration. This mechanism is particularly relevant in its use as a fungicide, where it effectively controls fungal growth by inhibiting energy production .
Comparison with Similar Compounds
Similar Compounds
Diflumetorim: Another pyrimidinamine fungicide with similar biological activity.
Tebuconazole: A triazole fungicide with a different mode of action but similar applications.
Pyrimidifen: A pyrimidine derivative used as a template for the synthesis of various pyrimidinamine compounds.
Uniqueness
5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine stands out due to its unique structural features and its specific mode of action as a mitochondrial complex I electron transport inhibitor. This distinct mechanism provides an advantage in controlling resistant strains of fungi and other pathogens .
Properties
Molecular Formula |
C13H21ClN4 |
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Molecular Weight |
268.78 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-(1-propan-2-ylpiperidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H21ClN4/c1-10(2)18-6-4-12(5-7-18)17(3)13-15-8-11(14)9-16-13/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
ONMSOBRTKJTVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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